molecular formula C10H5BrN2 B2600131 6-Bromoquinoline-8-carbonitrile CAS No. 1563017-39-9

6-Bromoquinoline-8-carbonitrile

Cat. No.: B2600131
CAS No.: 1563017-39-9
M. Wt: 233.068
InChI Key: TZRKTJCKHMMRLR-UHFFFAOYSA-N
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Description

6-Bromoquinoline-8-carbonitrile is an organic compound with the molecular formula C10H5BrN2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields. The compound is characterized by a bromine atom at the 6th position and a cyano group at the 8th position on the quinoline ring.

Scientific Research Applications

6-Bromoquinoline-8-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Safety and Hazards

6-Bromoquinoline, a related compound, is classified as having acute toxicity (oral), skin irritation, serious eye damage, and specific target organ toxicity (single exposure, respiratory system) . It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoquinoline-8-carbonitrile can be achieved through several methods. One common approach involves the treatment of cyano-substituted aniline with various ketones in polar solvents . Another method includes the Reissert reaction, which is used to synthesize 2-cyano-substituted dihydro and tetrahydroquinolines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of appropriate solvents, catalysts, and reaction conditions, are applied to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromoquinoline-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 6-Aminoquinoline-8-carbonitrile.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-Bromoquinoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine and cyano groups play a crucial role in its reactivity and binding affinity to biological targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline
  • 6,8-Dibromoquinoline
  • 3,6,8-Tribromoquinoline
  • 5,7-Dibromo-8-methoxyquinoline

Uniqueness

6-Bromoquinoline-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-bromoquinoline-8-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRKTJCKHMMRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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